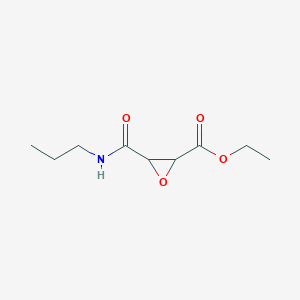
(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-propyl-2,3-epoxysuccinamate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is notable for its unique structure, which includes an epoxide ring, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate can be achieved through several methods. One common approach involves the reaction of N-propylamine with ethyl 2,3-epoxysuccinate under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product.
化学反应分析
Types of Reactions
Ethyl N-propyl-2,3-epoxysuccinamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The epoxide ring in the compound is susceptible to nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions or amines can open the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions but can include alcohols, carboxylic acids, and various substituted derivatives.
科学研究应用
Ethyl N-propyl-2,3-epoxysuccinamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate exerts its effects involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its applications in biochemical and medicinal research.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma.
Ethyl propanoate: Similar in structure but lacks the epoxide ring.
属性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-3-5-10-8(11)6-7(14-6)9(12)13-4-2/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI 键 |
IBSTYRCPQIKIOU-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C1C(O1)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

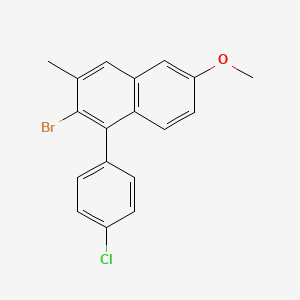

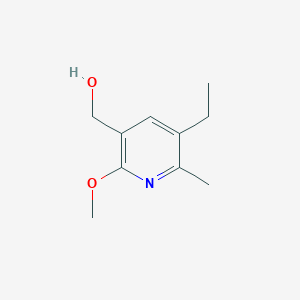
![1H-Benzimidazole, 5,6-difluoro-2-[[2-(1-piperazinyl)ethyl]thio]-](/img/structure/B8555274.png)
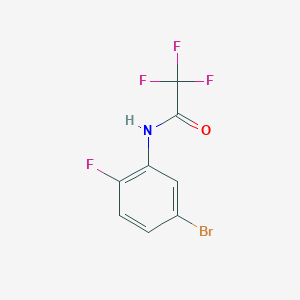

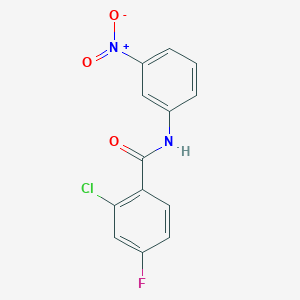
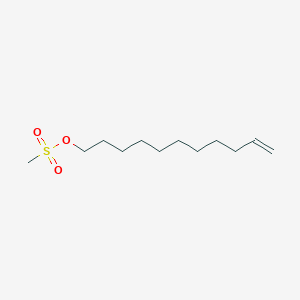
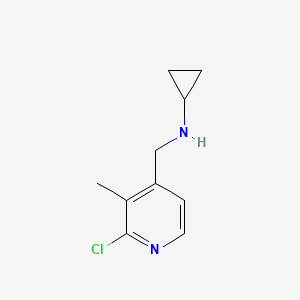
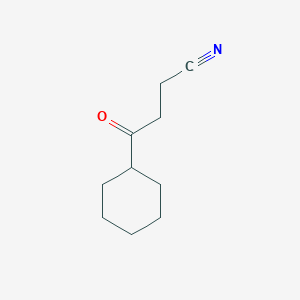
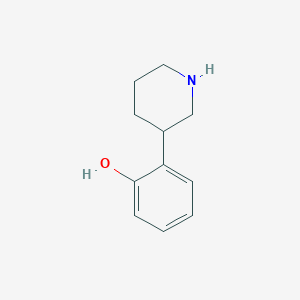
![4-{[(3-Chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B8555339.png)
![2-(4H-benzo[d][1,3]dioxin-6-yl)acetonitrile](/img/structure/B8555357.png)
